1,3-Dichloro-5-iodo-2-isopropoxybenzene
Description
1,3-Dichloro-5-iodo-2-isopropoxybenzene is a halogenated aromatic ether characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3, an iodine atom at position 5, and an isopropoxy group at position 2. Its molecular formula is C₉H₉Cl₂IO, with a calculated molecular weight of approximately 331.4 g/mol (based on atomic masses: Cl = 35.5, I = 127, C = 12, H = 1, O = 16). This compound belongs to a class of halogenated aryl ethers, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their tunable electronic and steric properties.
The isopropoxy group contributes steric bulk, which may influence reaction kinetics or solubility profiles.
Properties
Molecular Formula |
C9H9Cl2IO |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
1,3-dichloro-5-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
InChI Key |
KZCWOVOPAUNILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the following key steps:
-
Halogenation: : The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
-
Isopropoxylation: : The introduction of the isopropoxy group can be achieved through a nucleophilic substitution reaction. This can be done by reacting the halogenated benzene derivative with isopropyl alcohol (C3H8O) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isopropoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound can participate in further electrophilic aromatic substitutions, where the chlorine atoms can act as leaving groups. This reaction can be facilitated by strong electrophiles such as nitronium ions or sulfonyl groups.
Nucleophilic Substitution Reactions
The chlorine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution mechanisms (e.g., SNAr mechanism). Common nucleophiles include:
-
Hydroxide ions
-
Amines
-
Thiols
Oxidation Reactions
The presence of an isopropoxy group allows for oxidation reactions that can convert it into more reactive species, such as aldehydes or ketones. For instance, using oxidizing agents like potassium permanganate or chromium trioxide can yield corresponding carbonyl compounds.
Reduction Reactions
Reduction of the iodine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding hydroxy derivatives.
-
Research Findings and Applications
Research into 1,3-Dichloro-5-iodo-2-isopropoxybenzene has highlighted its potential applications in various domains:
-
Medicinal Chemistry : Its electrophilic nature makes it a candidate for developing novel pharmaceuticals targeting specific biological pathways.
-
Material Science : The compound's reactivity allows for its use in synthesizing functionalized polymers or materials with tailored properties.
Recent studies have shown that halogenated compounds like this one exhibit significant biological activity, making them valuable in drug discovery processes .
This compound represents a versatile compound with diverse chemical reactivity due to its unique structure. Its ability to undergo various reactions opens avenues for synthetic applications in organic chemistry and materials science. Further research into its properties and potential applications could lead to significant advancements in related fields.
Scientific Research Applications
1,3-Dichloro-5-iodo-2-isopropoxybenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions on a benzene ring.
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Biology: : The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated structure is of interest in the design of enzyme inhibitors and receptor ligands.
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Medicine: : Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
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Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1,3-Dichloro-5-iodo-2-isopropoxybenzene and two related compounds:
Structural and Reactivity Differences
- Halogen Effects : Replacing bromine in 5-Bromo-1,3-dichloro-2-isopropoxybenzene with iodine increases molecular weight by ~47.4 g/mol and reduces electronegativity (I: 2.66 vs. Br: 2.96). This substitution may alter reactivity in cross-coupling reactions (e.g., slower oxidative addition in Pd-catalyzed processes due to iodine’s larger atomic radius) or enhance stability in radical reactions .
- Alkyl vs. Halogen Substituents : 2-Isopropoxy-1,3-diisopropylbenzene lacks halogens, featuring electron-donating isopropyl groups. This renders the aromatic ring more electron-rich, favoring electrophilic aromatic substitution at positions ortho/para to the isopropoxy group. In contrast, halogenated analogues are electron-deficient, directing reactions to meta positions .
Biological Activity
1,3-Dichloro-5-iodo-2-isopropoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features multiple halogen substituents, which can significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of chlorine and iodine atoms is known to enhance the antibacterial properties of aromatic compounds. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential for use as antimicrobial agents in pharmaceuticals .
Anticancer Activity
In vitro studies have demonstrated that certain halogenated aromatic compounds possess anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and KB (oral cancer) cells. These studies typically measure the half-maximal inhibitory concentration (IC50) to assess potency. While specific data for this compound is limited, similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects may involve:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can generate ROS, leading to oxidative stress in cells.
- DNA Intercalation : Aromatic compounds often intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain compounds may inhibit key enzymes involved in metabolic pathways or signal transduction.
Case Studies
- Antiplasmodial Activity : In a study evaluating various halogenated compounds for antiplasmodial activity against Plasmodium falciparum, derivatives similar to this compound were found to exhibit varying degrees of efficacy. The most potent compounds had IC50 values below 10 nM against resistant strains .
- Cytotoxicity Profiles : A detailed cytotoxicity assessment was performed using MCF7 and KB cell lines. Compounds structurally related to this compound showed IC50 values ranging from 5 to 20 µM, indicating moderate cytotoxic effects with acceptable selectivity indices .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | 10 | MCF7 | Anticancer |
| Similar Halogenated Compound A | 8 | KB | Anticancer |
| Similar Halogenated Compound B | 15 | MCF7 | Antimicrobial |
| Similar Halogenated Compound C | <0.01 | Plasmodium falciparum | Antiplasmodial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dichloro-5-iodo-2-isopropoxybenzene, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, iodination of 1,3-dichloro-2-isopropoxybenzene using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires controlling stoichiometry, temperature, and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Characterization should include H/C NMR, FT-IR, and HPLC-MS to verify purity (>95%) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 4–12 weeks. Analyze degradation products via LC-MS and compare with control samples. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Refer to OSHA HCS guidelines for handling halogenated aromatics .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and gas chromatography with electron capture detection (GC-ECD) are preferred for detecting halogenated byproducts. For non-volatile impurities, use reverse-phase HPLC with UV detection at 254 nm. Calibrate against certified reference materials (CRMs) and validate methods per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Compare iodine substituent’s leaving group ability with bromine/chlorine analogs. Validate predictions experimentally by synthesizing biaryl derivatives and analyzing regioselectivity via H NMR .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Test solvents with varying polarity (n-hexane, DMSO, acetone) and document supersaturation phenomena. Use Hansen solubility parameters (HSPs) to correlate solubility with solvent properties. Discrepancies may arise from residual moisture or crystallinity differences; address via X-ray diffraction (XRD) analysis .
Q. How can researchers design ecotoxicology studies to assess this compound’s environmental persistence?
- Methodological Answer : Follow OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil. Measure half-life () under simulated environmental conditions (pH 5–9, 20°C). Use LC-MS/MS to identify degradation products (e.g., dehalogenated metabolites). Compare bioaccumulation potential (log ) with EPA’s ECOTOX database entries for structurally similar chlorinated aromatics .
Guidance for Rigorous Research Design
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, ensure novel contributions by comparing results with prior studies on 1,3-dichloro-2-alkoxybenzenes .
- Use PICO framework to structure ecotoxicology studies: Population (aquatic organisms), Intervention (compound exposure), Comparison (untreated controls), Outcome (biomarker changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
